molecular formula C18H13F3N6O B2668275 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892774-12-8

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2668275
CAS No.: 892774-12-8
M. Wt: 386.338
InChI Key: CBNQZTIYWDWENO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups, including a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the oxadiazole and triazole rings might participate in reactions with nucleophiles or electrophiles .

Scientific Research Applications

Photoinduced Molecular Rearrangements

Research into the photochemistry of 1,2,4-oxadiazoles has shown their ability to undergo photolytic species formation leading to the development of 1,2,4-triazoles under certain conditions. This transformation occurs through heterolytic cleavage and captures of nucleophilic reagents, indicating a path for synthesizing triazoles via photoinduced rearrangements (Buscemi et al., 1996).

Anticancer Evaluation

A series of 1,2,4-oxadiazol derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds have shown good to moderate activity, indicating their potential use in cancer treatment strategies (Yakantham et al., 2019).

Photoreactivity and Applications in Synthesis

The study of the photoreactivity of fluorinated 1,2,4-oxadiazoles has opened avenues for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This research emphasizes the unique properties of fluorinated compounds in photochemical reactions, providing insights into the synthesis of target fluorinated structures with potential applications in various fields (Pace et al., 2004).

Synthesis and Biological Evaluation of Carbazole Derivatives

Novel carbazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. This research demonstrates the significance of carbazole-based compounds in developing new therapeutic agents, with some showing significant activity against bacterial and fungal strains, as well as human breast cancer cell lines (Sharma et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound might involve studying its potential uses, such as its potential as a pharmaceutical drug, its environmental impact, or its behavior under various conditions .

Properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O/c1-10-5-7-11(8-6-10)16-23-17(28-25-16)14-15(22)27(26-24-14)13-4-2-3-12(9-13)18(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNQZTIYWDWENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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